Lipophilicity (LogP) Advantage: >2,500-Fold Increase in Octanol-Water Partitioning Relative to the NH Analog
The target compound exhibits a measured LogP of 6.14 (Fluorochem) or 5.06 (Chemsrc), compared with an estimated Log Kow of 3.32 for the direct NH analog (CAS 330793-01-6) . The minimum ΔLogP is 1.7 units, corresponding to a ≥50-fold increase in the octanol-water partition coefficient (log₁₀ scale); using the Fluorochem value, ΔLogP = 2.82, implying partitioning is ~660 times higher. The N-methyl analog (CAS 916587-44-5) has LogP = 3.36, and the N-phenyl carbamate (CAS 756520-47-5) has LogP = 3.60, both closer to the NH analog than to the target .
| Evidence Dimension | Octanol-water partition coefficient (LogP/Log Kow) |
|---|---|
| Target Compound Data | LogP = 6.14 (Fluorochem); LogP = 5.06 (Chemsrc experimental) |
| Comparator Or Baseline | NH analog (CAS 330793-01-6) Log Kow = 3.32 (estimated); N-methyl analog LogP = 3.36; Phenyl carbamate analog LogP = 3.60 |
| Quantified Difference | ΔLogP = 1.7 to 2.8 vs NH analog; ΔLogP = 2.5–2.8 vs N-methyl; ΔLogP = 1.5–2.5 vs phenyl carbamate |
| Conditions | Predicted and experimentally measured LogP/log Kow from multiple databases |
Why This Matters
Higher lipophilicity dictates a compound’s solubility in non-polar media, its retention on reversed-phase chromatography, and its passive diffusion across lipid bilayers—critical parameters for selecting a building block in medicinal chemistry or material science campaigns.
